molecular formula C18H18N4O2S B2373911 4-(2-(1-ethyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-2-one CAS No. 1171903-44-8

4-(2-(1-ethyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-2-one

Cat. No.: B2373911
CAS No.: 1171903-44-8
M. Wt: 354.43
InChI Key: WWKQGDUHOAVWQL-UHFFFAOYSA-N
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Description

The compound “4-(2-(1-ethyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-2-one” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs . Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing different acid moieties has been explored, leading to compounds with antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited good to moderate antimicrobial activity against various microorganisms, highlighting the potential of such compounds in developing new antimicrobials (Başoğlu et al., 2013).

Thiazolidinones as Antimicrobial Agents

Novel series of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising activity against a range of bacteria and fungi, underlining their potential as antimicrobial agents (Patel et al., 2012).

Neuroprotective and Anti-Parkinson's Disease Applications

Structure-activity relationship studies of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have led to the development of compounds with high affinity and full agonist activity at D2 and D3 receptors. A lead compound demonstrated efficacy in reversing hypolocomotion in a Parkinson's disease animal model and showed neuroprotective properties, indicating its potential as an anti-PD drug (Das et al., 2015).

Synthesis and Evaluation of Antimicrobial Agents

The synthesis and biological activities of novel 1,3,4-thiadiazole amide derivatives containing piperazine have been studied, with some compounds showing inhibitory effects against specific pathogens. This research underscores the antimicrobial potential of such derivatives (Xia, 2015).

Mechanism of Action

Target of Action

The compound, also known as 4-[2-(1-ethylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-2-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound exerts multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

4-[2-(1-ethylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-22-14-6-4-3-5-12(14)9-15(22)17-20-13(11-25-17)18(24)21-8-7-19-16(23)10-21/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKQGDUHOAVWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCNC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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